N-(3-amino-4-methylphenyl)nicotinamide N-(3-amino-4-methylphenyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 653584-84-0
VCID: VC4038381
InChI: InChI=1S/C13H13N3O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

N-(3-amino-4-methylphenyl)nicotinamide

CAS No.: 653584-84-0

Cat. No.: VC4038381

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

N-(3-amino-4-methylphenyl)nicotinamide - 653584-84-0

Specification

CAS No. 653584-84-0
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name N-(3-amino-4-methylphenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C13H13N3O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17)
Standard InChI Key KEJVWGOGEAIFGY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N

Introduction

Chemical Structure and Nomenclature

N-(3-Amino-4-methylphenyl)nicotinamide belongs to the class of aromatic amides, with the following structural characteristics:

  • Molecular formula: C₁₃H₁₃N₃O

  • Molecular weight: 227.26 g/mol

  • IUPAC name: N-(3-amino-4-methylphenyl)pyridine-3-carboxamide

  • SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N

The compound comprises a nicotinamide moiety (pyridine-3-carboxamide) linked to a 3-amino-4-methylphenyl group. This structure positions it as a potential modulator of nicotinamide-dependent enzymatic pathways, such as those involving NAD+ metabolism or nicotinamide N-methyltransferase (NNMT) .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(3-amino-4-methylphenyl)nicotinamide typically involves multi-step reactions:

  • Nitro Reduction: Starting from 3-nitro-4-methylaniline, catalytic hydrogenation (e.g., Pd/C, H₂) yields 3-amino-4-methylaniline .

  • Amide Coupling: The amine reacts with nicotinoyl chloride or activated nicotinic acid derivatives (e.g., HATU-mediated coupling) to form the target compound .

Example Protocol:

  • Step 1: Hydrogenation of N-(4-methyl-3-nitrophenyl)acetamide (5.2 g yield, 65%) using Pd/C in methanol .

  • Step 2: Condensation with nicotinoyl chloride in the presence of triethylamine, yielding the final product after purification .

Key Challenges

  • Selectivity: Avoiding over-reduction or side reactions at the aromatic amine.

  • Purification: Chromatographic methods are often required due to byproduct formation .

Physicochemical Properties

PropertyValue/DescriptionSource
AppearanceOff-white to light yellow powder
SolubilityLikely soluble in DMSO, DMF; moderate in methanolInferred
LogP2.22 (predicted)
Hazard StatementsH302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation)

Biological Activity and Mechanisms

Enzyme Modulation

  • NNMT Inhibition: Structural analogs (e.g., alkynyl bisubstrate inhibitors) demonstrate subnanomolar IC₅₀ values for NNMT, an enzyme linked to metabolic disorders and cancer . While direct data for N-(3-amino-4-methylphenyl)nicotinamide are lacking, its nicotinamide core and aromatic substituent suggest potential interaction with NNMT’s substrate-binding pocket .

  • NAD+ Metabolism: By mimicking nicotinamide, the compound may influence NAD+ salvage pathways, indirectly affecting sirtuins or PARPs .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
N-(3-Amino-4-fluorophenyl)isonicotinamideFluorine substitution enhances CNS penetrationGSK-3 inhibition (IC₅₀: 12 nM)
N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamideCyclopropyl group improves metabolic stabilityNNMT inhibition (IC₅₀: <1 nM)
N-(4-Methylphenyl)isonicotinamideLacks amino group; reduced polarityAntimicrobial (MIC: 8 µg/mL)

Applications in Drug Development

Targeted Therapies

  • Cancer: NNMT overexpression in tumors (e.g., glioblastoma, pancreatic cancer) makes this compound a candidate for enzyme inhibition strategies .

  • Neurodegeneration: GSK-3 inhibition by related compounds suggests potential in Alzheimer’s disease models.

Diagnostic Probes

  • PET Imaging: Fluorinated analogs (e.g., ¹⁸F-labeled derivatives) could visualize enzyme activity in vivo.

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